molecular formula C13H9N7O3S B12162912 N-[3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B12162912
M. Wt: 343.32 g/mol
InChI Key: LKAITDRMRQSYBR-UHFFFAOYSA-N
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Description

N-[3-(1H-Tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is a sophisticated chemical scaffold designed for advanced research applications, integrating a benzoxadiazole sulfonamide core with a tetrazolylphenyl group. This structure is of significant interest in both material science and medicinal chemistry. In material science, the 2,1,3-benzoxadiazole (BOX) unit is recognized as a versatile electron-acceptor building block in the design of conjugated organic materials . BOX-based fluorophores are investigated for their photophysical properties, including strong, solvent-dependent fluorescence emission and large Stokes shifts, making them suitable for applications in organic electronic devices such as sensors, solar cells, and as luminescent materials . The incorporation of the tetrazole ring, a metabolically stable heterocycle, further enhances the molecular complexity and potential for intermolecular interactions . In pharmaceutical research, the tetrazole moiety is a well-known bioisostere of a carboxyl group, capable of participating in key hydrogen-bonding interactions with biological targets . While this specific molecule requires further pharmacological profiling, structurally related compounds featuring the tetrazole pharmacophore have been successfully developed as potent enzyme inhibitors, such as xanthine oxidase inhibitors for hyperuricemia , and are explored for a wide range of other therapeutic targets . The presence of the sulfonamide group also suggests potential for carbonic anhydrase inhibition, a target relevant to anticancer drug discovery . This compound is provided exclusively for research purposes by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H9N7O3S

Molecular Weight

343.32 g/mol

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C13H9N7O3S/c21-24(22,12-6-2-5-11-13(12)16-23-15-11)17-9-3-1-4-10(7-9)20-8-14-18-19-20/h1-8,17H

InChI Key

LKAITDRMRQSYBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

Preparation Methods

Sulfonation Efficiency

The use of chlorosulfonic acid ensures complete sulfonation of the benzoxadiazole ring, with electron-deficient aromatic systems favoring electrophilic substitution at the para position. Excess ClSO₃H (5.0 equiv) drives the reaction to completion, minimizing byproducts.

Tetrazole Synthesis

The Huisgen cycloaddition for tetrazole formation benefits from NH₄Cl as a catalyst, which enhances reaction kinetics and regioselectivity for the 1-substituted tetrazole isomer. Solvent choice (DMF) improves solubility of intermediates, facilitating higher yields.

Coupling Reaction

Pyridine acts as both a solvent and base, neutralizing HCl generated during sulfonamide bond formation. Stoichiometric excess of the aniline derivative (1.2 equiv) ensures complete consumption of the sulfonyl chloride, reducing dimerization side reactions.

Analytical Characterization

Property Method Observations
PurityHPLC>98% (C18 column, acetonitrile/water gradient)
Molecular WeightHRMS[M+H]⁺ Calculated: 384.06; Found: 384.05
Sulfonamide StretchingFT-IR1340 cm⁻¹ (asymmetric S=O), 1165 cm⁻¹ (symmetric S=O)
Tetrazole Ring¹H NMR (DMSO-d6)δ 9.45 (s, 1H, tetrazole-H), 7.80–8.20 (m, 4H, aromatic)

Challenges and Alternative Routes

  • Alternative Sulfonation Methods :

    • Sulfur trioxide (SO₃) complexes in DMF offer milder conditions for sulfonation but require longer reaction times (12–18 hours).

  • Tetrazole Isomerism :

    • Unsubstituted tetrazoles may form 1H- and 2H-isomers. Regioselective synthesis is achieved using NH₄Cl, favoring the 1H-tetrazole form.

  • Coupling Catalysts :

    • Triethylamine (TEA) can replace pyridine but may require higher temperatures (40–50°C), risking decomposition of heat-sensitive intermediates .

Chemical Reactions Analysis

Types of Reactions: N-[3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-[3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies .

Medicine: The compound’s potential medicinal applications include its use as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with specific enzymes and receptors makes it a promising candidate for therapeutic development .

Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes. The benzoxadiazole moiety can participate in π-π stacking interactions with aromatic residues in proteins. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides

These compounds (e.g., 2-[2-(4-chlorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazole) share a sulfonamide bridge but replace the benzoxadiazole core with a benzothiazole ring. The benzothiazole moiety introduces sulfur-based resonance effects, altering electronic properties compared to benzoxadiazole. Crystallographic studies (using SHELX software ) reveal distinct π-π interactions and torsion angles due to the sulfur atom’s larger atomic radius and polarizability. For example, compound 1: X = Cl exhibits a melting point of 172–174°C and a 61% synthetic yield, with ¹H NMR signals at δ 9.40 ppm (NH) and 7.26–8.14 ppm (aromatic protons) .

Sulfamethoxazole Derivatives with Thiadiazine Moieties

Derivatives like N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide feature a sulfonamide group connected to a thiadiazine ring. The thiadiazine’s six-membered ring introduces conformational flexibility, contrasting with the rigid benzoxadiazole. Synthesis involves refluxing with p-chlorophenylisocyanate in ethanol, yielding crystalline products after recrystallization .

Tetrazole-Containing Analogues

N-(3,5-Dimethoxyphenyl)-4-(1H-Tetrazol-1-yl)benzamide

This compound (CAS 1010876-19-3) shares the tetrazole-phenyl motif but replaces the benzoxadiazole-sulfonamide with a benzamide group.

N-(3-(1H-Tetrazol-1-yl)phenyl)isonicotinamide Derivatives

These derivatives, such as TPIN (N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide), demonstrate potent biological activity, including inhibition of prostate cancer cell proliferation via F-actin and paxillin downregulation . The isonicotinamide group provides a pyridine ring for additional hydrogen bonding, whereas the benzoxadiazole-sulfonamide analogue may exhibit altered target selectivity due to its sulfonamide group’s acidity and hydrogen-bond donor capacity .

Data Tables: Comparative Analysis

Compound Core Structure Key Functional Groups Biological Activity Synthetic Yield Reference
N-[3-(1H-Tetrazol-1-yl)phenyl]-benzoxadiazole-4-sulfonamide Benzoxadiazole-sulfonamide Tetrazole, sulfonamide Hypothesized enzyme inhibition Not reported
2-[2-(4-Cl-benzenesulfonyl)hydrazinyl]-benzothiazole Benzothiazole-sulfonamide Sulfonylhydrazide, benzothiazole Structural studies only 61%
N-(3,5-Dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide Benzamide Tetrazole, dimethoxyphenyl Not reported Not reported
TPIN (Isonicotinamide derivative) Isonicotinamide Tetrazole, pyridine Anticancer (F-actin/paxillin regulation) Not reported

Research Findings and Key Differences

  • Electronic Properties : The benzoxadiazole core’s electron deficiency may enhance binding to electron-rich enzyme active sites compared to benzothiazole or isoxazole derivatives .
  • Synthetic Accessibility : Sulfonamide derivatives like those in require multi-step reflux reactions, whereas tetrazole introduction (as in ) often employs click chemistry or cyclization, impacting scalability.
  • Biological Targets : Tetrazole-phenyl derivatives (e.g., TPIN) show anticancer activity, while sulfonamide analogues (e.g., sulfamethoxazole derivatives) are historically linked to antimicrobial effects . The benzoxadiazole-sulfonamide hybrid may bridge these applications.

Biological Activity

N-[3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of sulfonamides and incorporates a tetrazole moiety, which is known for its diverse biological properties.

Chemical Structure

The structural formula of this compound can be represented as follows:

C13H10N6O3S\text{C}_{13}\text{H}_{10}\text{N}_{6}\text{O}_{3}\text{S}

This structure features a benzoxadiazole core with a sulfonamide group and a tetrazole substituent, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds in this class can inhibit specific enzymes and receptors involved in disease processes. The mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds containing the benzoxadiazole scaffold have shown potential in inhibiting enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation .
  • Anticancer Activity : The incorporation of tetrazole enhances the anticancer properties by allowing better interaction with nucleic acids and proteins involved in tumor growth . Studies have demonstrated that derivatives of benzoxadiazole exhibit significant cytotoxicity against various cancer cell lines.

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound:

Activity Target/Effect IC50/EC50 Values Reference
AnticancerInhibition of thymidylate synthase20 µM
AntimicrobialBroad-spectrum antibacterial activityVaries by strain
AntifungalInhibition against Fusarium graminearumEC50 14.44 µg/mL
Enzyme InhibitionHDAC inhibitionIC50 15 µM

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Anticancer Studies : A study demonstrated that derivatives containing the benzoxadiazole structure exhibited significant cytotoxic effects against breast and lung cancer cell lines. The mechanism was linked to the inhibition of key growth factors involved in tumor progression .
  • Antimicrobial Efficacy : Research indicated that modifications to the sulfonamide group enhanced antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed promising results in inhibiting bacterial growth at low concentrations .
  • In Vivo Studies : Toxicity assessments using zebrafish embryos indicated that certain derivatives were well-tolerated at therapeutic doses, suggesting potential for further development into safe pharmaceuticals .

Q & A

Basic: What are the common synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclization, sulfonamide formation, and tetrazole functionalization. Key steps include:

  • Condensation reactions using sodium azide in tetrahydrofuran (THF) to introduce the tetrazole ring .
  • Sulfonylation of the benzoxadiazole core under controlled pH to avoid hydrolysis of sensitive groups .
  • Purification via column chromatography or recrystallization to isolate intermediates.
    Characterization employs spectroscopic techniques:
  • IR spectroscopy to confirm functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
  • NMR (¹H, ¹³C) to verify aromatic proton environments and substituent positions .
  • Mass spectrometry for molecular weight validation .

Basic: What spectroscopic methods confirm the compound’s structure?

Methodological Answer:

  • ¹H NMR : Identifies proton environments, e.g., tetrazole ring protons (δ 8.5–9.5 ppm) and benzoxadiazole aromatic protons (δ 7.0–8.0 ppm) .
  • ¹³C NMR : Confirms quaternary carbons in the benzoxadiazole (δ 150–160 ppm) and tetrazole rings (δ 140–145 ppm) .
  • IR Spectroscopy : Detects sulfonamide S=O stretches and tetrazole C=N vibrations .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S .

Advanced: How do structural modifications influence biological activity?

Methodological Answer:

  • Tetrazole Ring Substitution : Replacing the tetrazole with a thiazole (as in related compounds) reduces anticancer activity, highlighting the tetrazole’s role in hydrogen bonding with biological targets .
  • Sulfonamide Group : Fluorination at the sulfonamide (e.g., 2,5-dichloro substitution) enhances lipophilicity and cellular uptake, as seen in analogs with improved cytotoxicity .
  • Methoxy Substituents : Addition of methoxy groups on the phenyl ring increases solubility but may reduce binding affinity due to steric hindrance .
    Experimental Design : Use structure-activity relationship (SAR) studies with systematic substitutions and in vitro assays (e.g., IC₅₀ measurements) to quantify effects .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis : Standardize concentration ranges (e.g., 0.1–100 µM) to compare potency metrics (IC₅₀) .
  • Cell Line Validation : Use authenticated cell lines (e.g., DU145 vs. PC3 prostate cancer cells) to assess tissue-specific responses .
  • Control Experiments : Include positive controls (e.g., cisplatin for cytotoxicity) and validate assay conditions (pH, serum content) .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., from and ) to identify trends in substituent effects .

Advanced: How can crystallographic data elucidate molecular conformation?

Methodological Answer:

  • SHELX Refinement : Use SHELXL for small-molecule crystallography to resolve bond lengths and angles, particularly for the sulfonamide and tetrazole groups .
  • Twinning Analysis : For crystals with disorder, employ SHELXD to deconvolute overlapping electron density maps .
  • Hydrogen Bonding Networks : Identify intermolecular interactions (e.g., tetrazole N–H···O=S) that stabilize crystal packing .

Advanced: What in vitro models are suitable for evaluating anticancer potential?

Methodological Answer:

  • Prostate Cancer Models : DU145 and PC3 cells (hormone-independent) are validated for apoptosis assays (e.g., Annexin V staining) and caspase-3/9 activation .
  • Dose Optimization : Use Cell Counting Kit-8 (CCK-8) for IC₅₀ determination across 72-hour exposure .
  • Migration/Invasion Assays : Supplement with Boyden chamber tests to assess metastatic potential inhibition .

Advanced: How can molecular docking predict target interactions?

Methodological Answer:

  • Target Selection : Prioritize proteins with known tetrazole/sulfonamide interactions (e.g., cyclooxygenase-2, carbonic anhydrase) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, validated by co-crystallized ligand RMSD <2.0 Å .
  • Binding Affinity Analysis : Correlate docking scores (ΔG) with experimental IC₅₀ values to refine predictive models .

Basic: What are the known biological activities and critical structural features?

Methodological Answer:

  • Anticancer Activity : Induces apoptosis in prostate cancer cells via caspase-3/9 activation and F-actin/paxillin downregulation .
  • Antimicrobial Potential : Tetrazole derivatives show broad-spectrum activity by disrupting microbial cell membranes .
  • Critical Features :
    • Tetrazole Ring : Essential for hydrogen bonding with enzymatic targets .
    • Sulfonamide Group : Enhances solubility and target specificity .

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